
Ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate is a synthetic organic compound that belongs to the class of selenazole derivatives This compound is characterized by the presence of a selenazole ring, which is a five-membered heterocyclic ring containing selenium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate typically involves the following steps:
Formation of the Selenazole Ring: The selenazole ring can be synthesized through the cyclization of appropriate precursors, such as selenourea and α-haloketones, under acidic or basic conditions.
Introduction of the 2,6-Dimethylanilino Group: The 2,6-dimethylanilino group can be introduced through nucleophilic substitution reactions, where 2,6-dimethylaniline reacts with an appropriate electrophile, such as an acyl chloride or an alkyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The selenazole ring can be oxidized to form selenoxides or selenones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form selenol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The 2,6-dimethylanilino group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in organic solvents like dichloromethane or acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride; typically conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid); typically conducted under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Selenoxides, selenones
Reduction: Selenol derivatives
Substitution: Nitrated, halogenated, and sulfonated derivatives of the 2,6-dimethylanilino group
Aplicaciones Científicas De Investigación
Ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex selenazole derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The selenazole ring can interact with enzyme active sites, leading to the inhibition of enzyme activity.
Modulation of Signaling Pathways: The compound can modulate cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and oxidative stress.
Binding to DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(2,6-dimethylanilino)-1,3-thiazole-4-carboxylate: Similar structure but contains a sulfur atom instead of selenium.
Ethyl 5-(2,6-dimethylanilino)-1,3-oxazole-4-carboxylate: Similar structure but contains an oxygen atom instead of selenium.
Ethyl 5-(2,6-dimethylanilino)-1,3-imidazole-4-carboxylate: Similar structure but contains a nitrogen atom instead of selenium.
Uniqueness
The presence of the selenium atom in this compound imparts unique chemical and biological properties, such as enhanced reactivity and potential therapeutic benefits, compared to its sulfur, oxygen, and nitrogen analogs.
Propiedades
Número CAS |
197856-09-0 |
|---|---|
Fórmula molecular |
C14H16N2O2Se |
Peso molecular |
323.26 g/mol |
Nombre IUPAC |
ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate |
InChI |
InChI=1S/C14H16N2O2Se/c1-4-18-14(17)12-13(19-8-15-12)16-11-9(2)6-5-7-10(11)3/h5-8,16H,4H2,1-3H3 |
Clave InChI |
NXXXFZCBKNOFEE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C([Se]C=N1)NC2=C(C=CC=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


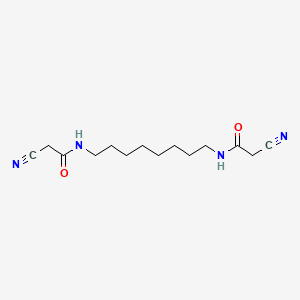
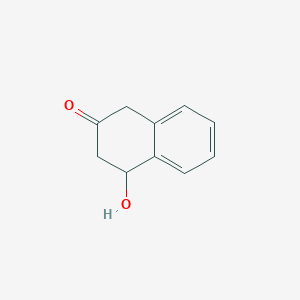
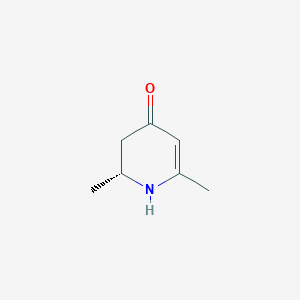
![(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one](/img/structure/B12565314.png)
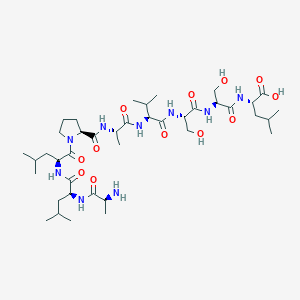
![7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline](/img/structure/B12565334.png)


![1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione](/img/structure/B12565349.png)

![[(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene](/img/structure/B12565360.png)
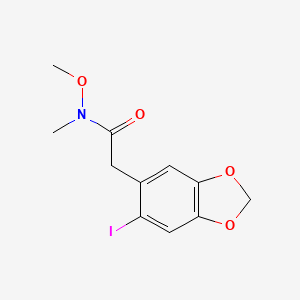
![2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12565365.png)

